molecular formula C18H21BrN2O3S2 B255233 2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide

2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide

Cat. No. B255233
M. Wt: 457.4 g/mol
InChI Key: KZLXJWHKKKGGPY-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "BBOA" and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of BBOA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BBOA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses. Additionally, BBOA has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
BBOA has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may contribute to its anti-tumor and neuroprotective effects. BBOA has also been shown to improve glucose tolerance and insulin sensitivity, which may contribute to its potential use in the treatment of diabetes. Additionally, BBOA has been shown to have anti-angiogenic effects, which may contribute to its potential use in the treatment of cancer.

Advantages and Limitations for Lab Experiments

BBOA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanisms of action are well understood. However, BBOA also has some limitations. It is not soluble in water, which may limit its use in certain experiments. Additionally, BBOA has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.

Future Directions

There are several future directions for research on BBOA. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of BBOA. Another area of research could focus on the in vivo effects of BBOA, including its potential side effects and toxicity. Additionally, further research could explore the potential use of BBOA in the treatment of neurodegenerative diseases, as well as its potential use in combination with other drugs for the treatment of cancer.

Synthesis Methods

The synthesis of BBOA involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide in the presence of acetic acid, followed by the addition of tert-butyl 2-bromoacetate and sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain BBOA as a white solid. This synthesis method has been optimized and modified to improve the yield and purity of BBOA.

Scientific Research Applications

BBOA has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. BBOA has also been studied for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects. Additionally, BBOA has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

Product Name

2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide

Molecular Formula

C18H21BrN2O3S2

Molecular Weight

457.4 g/mol

IUPAC Name

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C18H21BrN2O3S2/c1-18(2,3)21(7-8-22)15(23)11-20-16(24)14(26-17(20)25)10-12-5-4-6-13(19)9-12/h4-6,9-10,22H,7-8,11H2,1-3H3/b14-10-

InChI Key

KZLXJWHKKKGGPY-UVTDQMKNSA-N

Isomeric SMILES

CC(C)(C)N(CCO)C(=O)CN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S

SMILES

CC(C)(C)N(CCO)C(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S

Canonical SMILES

CC(C)(C)N(CCO)C(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S

Origin of Product

United States

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